Product packaging for Sulfo-Cyanine5.5 dUTP(Cat. No.:)

Sulfo-Cyanine5.5 dUTP

Cat. No.: B1193670
M. Wt: 1512.31
InChI Key: HEZPLYYOIXKLLZ-DXNLEODLSA-G
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Fluorescent Nucleotide Analogs in Contemporary Nucleic Acid Studies

Fluorescent nucleotide analogs are chemically modified versions of the natural building blocks of DNA and RNA (ATP, GTP, CTP, and TTP, or their deoxy- forms). These analogs are designed to be incorporated into nucleic acid strands during enzymatic processes like DNA replication or transcription. Once integrated, their fluorescent properties allow for the direct detection and quantification of the nucleic acid molecules. pubcompare.ainih.gov This has revolutionized the study of nucleic acid structure, dynamics, and interactions. researchgate.net Unlike traditional methods that often require radioactive labeling, fluorescent analogs offer a safer and more direct means of visualization. nih.gov

The key strength of these analogs lies in their ability to mimic the behavior of natural nucleotides, allowing them to be recognized and utilized by DNA and RNA polymerases. nih.govlumiprobe.com This enzymatic incorporation enables the site-specific labeling of nucleic acids, providing a powerful tool for a variety of applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). pubcompare.ainih.govpubcompare.ai

The Role of Cyanine (B1664457) Dyes in Pioneering Biological Imaging and High-Sensitivity Detection

Cyanine dyes are a class of synthetic organic dyes that have become instrumental in biological imaging due to their exceptional brightness and photostability. nih.gov Their chemical structure, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain, allows for the fine-tuning of their spectral properties. lumiprobe.com By altering the length of this chain, scientists can create a series of dyes that absorb and emit light across the visible and near-infrared (NIR) spectrum. lumiprobe.com

The development of cyanine dyes with reactive groups that can be covalently attached to biomolecules has been a significant advancement. nih.gov This bioconjugation capability allows researchers to label proteins, antibodies, and, crucially, nucleic acids with high specificity. lumiprobe.com Cyanine dyes are particularly favored for their high molar extinction coefficients and quantum yields, which translate to intense fluorescent signals, enabling the detection of even low-abundance targets. nih.gov

Historical Development and Current Academic Significance of Sulfo-Cyanine5.5 dUTP as a Research Tool

The development of this compound represents a culmination of incremental advancements in fluorescent nucleotide technology. The journey began with the synthesis of the first cyanine dye-labeled dUTP analogs, such as Cy3-dUTP and Cy5-dUTP, which demonstrated the feasibility of enzymatic incorporation of brightly fluorescent nucleotides into DNA probes. nih.gov

Subsequent research focused on improving the properties of these dyes for biological applications. A key innovation was the introduction of sulfonate groups to the cyanine core, creating "sulfo-cyanine" dyes. This modification significantly enhances the water solubility of the dye, which is highly advantageous for labeling reactions that occur in aqueous biological buffers.

The "5.5" designation in this compound refers to the extended polymethine chain, which shifts its absorption and emission spectra further into the far-red and near-infrared regions. This is particularly significant as it helps to minimize background fluorescence from biological samples, leading to a better signal-to-noise ratio. lumiprobe.com

Today, this compound is recognized as a valuable research tool in genomics and molecular diagnostics. pubcompare.ai Its superior properties, including high fluorescence intensity, photostability, and efficient enzymatic incorporation, make it a preferred choice for a variety of high-sensitivity detection methods. pubcompare.ailumiprobe.com

Detailed Research Findings

The utility of this compound is underscored by its successful application in a range of molecular biology techniques.

Enzymatic Incorporation of this compound

A critical aspect of any fluorescent nucleotide analog is its ability to be efficiently incorporated into a growing nucleic acid chain by DNA polymerases. Research has shown that this compound is a substrate for various DNA polymerases, including Taq polymerase and the phi29 DNA polymerase. researchgate.netresearchgate.net

In a comparative study investigating the enzymatic incorporation of different fluorescently labeled dUTPs during rolling circle amplification (RCA), Sulfo-Cyanine5.5-dUTP was one of the analogs tested with phi29 DNA polymerase. researchgate.net While the study found that the properties of the fluorophore can affect the reaction yield and the effectiveness of incorporation, the inclusion of this compound in the study highlights its relevance and utility in advanced amplification techniques. researchgate.netnih.gov The linker connecting the dye to the nucleotide is also a critical factor, with longer linkers often increasing the efficiency of incorporation by common polymerases. lumiprobe.com

Spectral Properties of Sulfo-Cyanine5.5
PropertyValue
Excitation Maximum~673 nm
Emission Maximum~691 nm

Applications in Polymerase Chain Reaction (PCR) and DNA Labeling

This compound is utilized in PCR to generate fluorescently labeled DNA fragments. By including it in the PCR master mix, the resulting amplicons are directly labeled and can be easily detected and quantified without the need for post-amplification staining or hybridization with fluorescent probes. This simplifies workflows and enables real-time monitoring of PCR.

The efficiency of incorporating dye-labeled nucleotides in PCR can be influenced by the structure of the dye and the linker. Studies comparing various Cy5-labeled dUTP derivatives have shown that substrates with electrically neutral dyes tend to have higher incorporation efficiencies than those with charged dyes. osti.gov

Use in Microarray Analysis

In microarray analysis, this compound is used for the enzymatic labeling of cDNA or cRNA probes. These labeled probes are then hybridized to a microarray chip containing thousands of immobilized DNA sequences. The intensity of the fluorescence at each spot on the array corresponds to the abundance of the complementary nucleic acid sequence in the sample. The far-red emission of Sulfo-Cyanine5.5 is advantageous for microarray applications as it minimizes spectral overlap with other commonly used fluorophores, facilitating multiplexed experiments. lumiprobe.com

Role in Fluorescence In Situ Hybridization (FISH)

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA sequences within chromosomes or cells. Probes labeled with this compound can be used in FISH to detect and identify genetic material with high sensitivity and specificity. The brightness and photostability of the dye allow for the clear visualization of the target sequences under a fluorescence microscope. The development of cyanine dye-labeled dUTP analogs has simplified multicolor and multisequence FISH analyses by eliminating the need for secondary detection reagents. nih.gov

Properties

Molecular Formula

C58H62N6O28P3S47-

Molecular Weight

1512.31

IUPAC Name

3-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium-6,8-disulfonate

InChI

InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H,59,66)(H,60,67)(H,73,74)(H,75,76)(H,61,68,69)(H2,70,71,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)/p-7/t44-,45-,52-/m1/s1

InChI Key

HEZPLYYOIXKLLZ-DXNLEODLSA-G

SMILES

O=C(C(C#CCNC(CCCCCNC(CCCCC[N+]1=C(/C=C/C=C/C=C2N(C)C(C=CC3=C4C=C(S(=O)([O-])=O)C=C3S(=O)([O-])=O)=C4C/2(C)C)C(C)(C)C5=C(C=C(S(=O)([O-])=O)C=C6S(=O)([O-])=O)C6=CC=C51)=O)=O)=CN7[C@H]8C[C@@H]([O-])[C@@H](COP([O-])(OP([O-])(OP(O)([O-])=O)=O)=O)O8)NC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Methodological Frameworks for Enzymatic Incorporation of Sulfo Cyanine5.5 Dutp

Deoxyribonucleic Acid (DNA) Polymerase-Mediated Labeling Strategies

The enzymatic incorporation of Sulfo-Cyanine5.5 dUTP into DNA is a cornerstone for generating fluorescently labeled probes. This process is facilitated by various DNA polymerases that can recognize and utilize the modified nucleotide as a substrate. This compound is a deoxyuridine triphosphate chemically linked to a sulfo-Cy5.5 dye, which allows for the direct labeling of newly synthesized DNA. broadpharm.com The resulting labeled DNA fluoresces in the far-red spectrum, with excitation and emission maxima around 673-684 nm and 691-710 nm, respectively. lumiprobe.combroadpharm.com

Enzymatic DNA Probe Generation Techniques (e.g., Nick Translation, Random Priming, Polymerase Chain Reaction)

This compound is compatible with several standard enzymatic methods for DNA probe generation. lumiprobe.com These techniques leverage the ability of DNA polymerases to incorporate the labeled nucleotide into a growing DNA strand.

Nick Translation: This method involves creating single-strand breaks ("nicks") in a double-stranded DNA template using DNase I. DNA Polymerase I then synthesizes a new strand, starting from the 3'-hydroxyl end of the nick, while its 5'→3' exonuclease activity removes the existing strand. aatbio.com In this process, this compound present in the reaction mix is incorporated in place of dTTP, resulting in a fluorescently labeled DNA probe. aatbio.com

Random Priming: In this technique, short random oligonucleotides (hexamers) are annealed to a denatured DNA template. A DNA polymerase, typically the Klenow fragment of DNA Polymerase I which lacks 5'→3' exonuclease activity, extends these primers. longdom.orgnih.gov By including this compound in the nucleotide mixture, the newly synthesized DNA strands become labeled. pubcompare.ai

Polymerase Chain Reaction (PCR): PCR allows for the amplification of specific DNA sequences. By replacing or partially substituting dTTP with this compound in the PCR master mix, the resulting amplicons are directly labeled with the fluorophore. nih.govpubcompare.ai This method is particularly useful when the starting template amount is limited. jenabioscience.com

Rolling Circle Amplification (RCA): RCA is an isothermal amplification method that can produce long concatemeric DNA strands from a small circular template. researchgate.net The inclusion of modified nucleotides like this compound in the RCA reaction allows for the generation of highly labeled products. researchgate.netnih.gov

Comparative Analysis of DNA Polymerase Fidelity and Incorporation Efficiency with this compound

The efficiency of incorporating modified nucleotides like this compound can vary significantly among different DNA polymerases. mdpi.com Factors such as the polymerase's fidelity, the structure of its active site, and the properties of the dye itself influence incorporation rates. researchgate.netnih.gov

DNA polymerase fidelity refers to the enzyme's ability to accurately replicate a DNA template, a process that includes selecting the correct nucleotide and proofreading for errors. oup.comnih.gov The presence of a bulky dye molecule attached to the nucleotide can affect the polymerase's active site, potentially reducing both fidelity and incorporation efficiency. nih.govnih.gov

Research has shown that the charge of the cyanine (B1664457) dye analogue plays a crucial role. For instance, studies comparing dUTPs labeled with differently charged Cy5 analogs found that electroneutral (zwitterionic) forms were incorporated more efficiently by Taq polymerase than negatively charged versions. mdpi.comresearchgate.net Sulfo-Cyanine5.5 contains sulfonate groups, making it hydrophilic and negatively charged, which can influence its interaction with the polymerase. lumiprobe.commdpi.com

A study investigating the incorporation of various modified dUTPs, including this compound, by phi29 DNA polymerase during rolling circle amplification (RCA) provided quantitative data on their effectiveness. researchgate.netnih.gov While Sulfo-Cyanine3-dUTP showed the highest incorporation in that specific study, the research demonstrated that this compound is a viable substrate for enzymatic labeling. researchgate.netnih.gov The efficiency of different polymerases from families A and B (e.g., Taq, Pfu, Vent) in using dUTPs modified with Cy5 dye analogs has also been compared, showing variable performance depending on the specific enzyme and the charge of the dye. mdpi.com

DNA PolymeraseModified dUTPKey FindingsCitations
phi29 DNA Polymerase sulfo-cyanine5.5-dUTPInvestigated for use in rolling circle amplification (RCA); incorporation effectiveness was compared to other modified dUTPs. researchgate.netnih.gov
Taq Polymerase dUTPs with Cy5 dye analogsIncorporation efficiency is significantly dependent on the fluorophore's total charge; electroneutral dyes are incorporated ~10 times more efficiently than negatively charged ones. mdpi.comresearchgate.net
VentR exo– DNA Polymerase Various dye-labeled dNTPsCapable of incorporating a wide range of modified dNTPs, though efficiency varies. Pyrimidine nucleotides are generally incorporated more efficiently than purines with the same modification. nih.gov
A and B Family Polymerases (Taq, Tth, Pfu, Vent, etc.) dUTPs with Cy5 dye analogsPCR efficiency decreases as the number of non-covalent bonds between the dUTP substituent and the polymerase increases. Electroneutral Cy5-dUTP was generally incorporated more efficiently than charged versions. mdpi.com

Optimization of Labeling Density and Reaction Parameters for Enhanced Signal

Achieving a strong and specific signal requires optimizing the labeling reaction. A key parameter is the labeling density, which is the number of fluorophores incorporated per kilobase of DNA. nih.gov

Other reaction parameters that can be optimized include:

Enzyme Concentration: Adjusting the amount of DNA polymerase can influence the yield and length of the labeled product.

Incubation Time and Temperature: The duration and temperature of the reaction can be modified to control the length of the probe and the degree of labeling. Longer incubation times in nick translation, for instance, can lead to more label incorporation but may result in shorter probe fragments. aatbio.com

Linker Arm Length: The linker connecting the dye to the nucleotide can also affect incorporation efficiency. Longer linkers, such as the amino-11-linker found in some modified dUTPs, can increase the efficiency of incorporation by common polymerases. lumiprobe.comlumiprobe.comlumiprobe.com

Reverse Transcriptase-Mediated Ribonucleic Acid (RNA) Labeling Applications

This compound is also utilized in the analysis of RNA through its incorporation into complementary DNA (cDNA) by reverse transcriptases. This is a fundamental step in many gene expression profiling techniques.

Complementary DNA (cDNA) Synthesis Utilizing this compound for Gene Expression Analysis

In a typical gene expression microarray experiment, mRNA is extracted from two or more different samples and used as a template for reverse transcription. tandfonline.com During this process, a reverse transcriptase enzyme synthesizes a cDNA copy of the mRNA. By including a fluorescently labeled nucleotide like this compound in the reaction mix, the resulting cDNA becomes directly labeled. nih.gov

This direct enzymatic labeling method is a straightforward approach for preparing probes for microarray analysis. tandfonline.comnih.gov The labeled cDNA populations (e.g., a control sample labeled with Cy3-dUTP and a test sample with Cy5.5-dUTP) can then be mixed and hybridized to a microarray chip. The relative fluorescence intensity at each spot on the array indicates the relative abundance of the corresponding transcript in the original samples. longdom.org While direct enzymatic labeling with cyanine-dUTPs is a common method, studies have shown that it can sometimes result in lower signal intensities compared to indirect labeling methods. tandfonline.com

Methodological Considerations for RNA Probe Preparation and Stability for Downstream Applications

The preparation and stability of RNA probes, or more commonly the labeled cDNA generated from RNA templates, are critical for the reliability of downstream applications like microarrays or Northern blotting.

Methodological Considerations:

Template Quality: The integrity of the initial RNA sample is paramount for synthesizing full-length, representative cDNA probes.

Primer Choice: The reverse transcription can be primed using oligo(dT) primers (for polyadenylated mRNA), random hexamers, or gene-specific primers. Using a combination of oligo(dT) and random primers can improve the efficiency of labeling, especially towards the 5' end of the RNA. nih.gov

Enzyme Choice: Different reverse transcriptases can have varying efficiencies and error rates, and their performance can be affected by the presence of modified nucleotides. oup.com

Purification: After synthesis, it is crucial to purify the labeled cDNA from unincorporated labeled dUTPs, as these can contribute to high background fluorescence during hybridization. nih.gov

Probe Stability: The stability of the labeled cDNA probe is essential for successful hybridization. The incorporation of bulky, charged dye molecules could potentially affect the hybridization kinetics and the stability of the probe-target duplex. However, cyanine dye-labeled probes have been successfully used in numerous hybridization-based assays, including fluorescence in situ hybridization (FISH) and microarrays, indicating their general stability and utility for these applications. nih.govapexbt.com

Terminal Deoxynucleotidyl Transferase (TdT) and Other Specialized Enzymatic Approaches

Terminal Deoxynucleotidyl Transferase (TdT) is a specialized, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of single or double-stranded DNA molecules. wikipedia.orgthermofisher.com Unlike most DNA polymerases, TdT does not require a template, making it a valuable tool for various molecular biology applications. wikipedia.org It preferentially acts on 3'-overhangs but can also modify blunt or recessed 3' ends. wikipedia.orgjenabioscience.com The enzyme requires a primer of at least three nucleotides to initiate polymerization. thermofisher.com TdT's utility is further enhanced by its ability to incorporate a wide range of modified nucleotides, including those labeled with fluorophores, haptens, or functional groups for click chemistry. researchgate.netresearchgate.netresearchgate.net

This compound is a modified deoxyuridine triphosphate labeled with a sulfo-Cyanine5.5 dye. broadpharm.com This far-red emitting fluorophore is particularly useful for applications where minimizing background fluorescence is critical. biosyn.com The structure of this compound often includes a linker arm between the nucleotide and the dye, which can increase the efficiency of its enzymatic incorporation by polymerases. lumiprobe.com

Applications in 3'-End Labeling and Nucleic Acid Tailoring for Specific Research Objectives

The template-independent nature of TdT makes it exceptionally well-suited for the 3'-end labeling of oligonucleotides and DNA fragments with molecules like this compound. This process involves the direct, covalent attachment of the fluorescently labeled nucleotide to the 3'-OH group of a DNA strand. jenabioscience.com The resulting labeled oligonucleotides are valuable reagents in a multitude of research applications.

Key Applications:

Fluorescence In Situ Hybridization (FISH): Probes labeled at the 3'-end with this compound can be used for multicolor and multisequence FISH, allowing for the simultaneous detection of multiple target sequences without the need for secondary detection steps. nih.gov

Electrophoretic Mobility Shift Assays (EMSA): 3'-end labeled probes are ideal for studying sequence-specific DNA-protein interactions, as the terminal label is less likely to interfere with protein binding compared to internal labels. jenabioscience.com

DNA Fragmentation Analysis (TUNEL Assay): A significant application of TdT-mediated labeling is the TUNEL (TdT-mediated dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. europa.eunih.govresearchgate.net In this technique, TdT incorporates labeled dUTPs (such as a fluorescently-tagged dUTP) into the 3'-OH termini of DNA strand breaks. europa.euresearchgate.net The intensity of the fluorescent signal is proportional to the extent of DNA fragmentation. europa.eu Variations of this method, like the TUDEL (TdT-dUTP DSB End Labeling) assay, use TdT to label individual DNA double-strand breaks for high-resolution analysis. researchgate.net

Microarrays: DNA probes enzymatically labeled with this compound are used in the fabrication of DNA microarrays for gene expression analysis and genotyping. lumiprobe.com

Rapid Amplification of cDNA Ends (RACE): TdT can be used to add a homopolymeric tail to the 3'-end of cDNA, which then serves as a priming site for a complementary oligo-dT primer in subsequent PCR amplification. wikipedia.orgthermofisher.com

The ability to tailor the 3'-end of nucleic acids with specific functional molecules like this compound provides a versatile platform for developing advanced diagnostic and research tools.

Evaluation of TdT Efficiency and Specificity with this compound Conjugates

The efficiency and specificity of TdT in incorporating modified nucleotides like this compound are critical for the successful generation of labeled nucleic acids. TdT exhibits a high propensity for accepting modified nucleotides, even those with bulky adducts such as fluorescent dyes attached to the base. researchgate.netresearchgate.net

Factors Influencing TdT Efficiency:

Linker Arm: The presence and length of a linker arm between the uracil (B121893) base and the cyanine dye can significantly impact incorporation efficiency. Longer linkers can reduce steric hindrance, allowing the polymerase to access and incorporate the modified nucleotide more readily. lumiprobe.com

Reaction Conditions: Standard TdT reaction buffers typically contain a cobalt salt (CoCl₂) as a cofactor, which is essential for the enzyme's template-independent activity. jenabioscience.comnih.gov Reaction temperature and incubation time can be optimized to control the length of the nucleotide tail added to the 3' end. thermofisher.comnih.gov

DNA Terminus: TdT is most efficient at labeling 3'-overhangs, followed by blunt and recessed 3' ends. thermofisher.comjenabioscience.com

Research has shown that TdT can efficiently add multiple modified or unmodified deoxynucleotides to the 3'-end of DNA oligomers. researchgate.net The incorporation of dye-dUTP analogs, including cyanine dyes, by polymerases has been well-documented, with optimal conditions yielding probes with a high density of labels. nih.gov For instance, studies with Cy5-dUTP, a close analog, have demonstrated efficient incorporation by various DNA polymerases to create brightly fluorescent probes. nih.gov While specific quantitative data on the incorporation efficiency of this compound by TdT is often proprietary or found in manufacturer's technical data, the general principles of TdT's broad substrate acceptance support its effective use for this purpose.

The table below summarizes the general enzymatic incorporation characteristics for fluorescently labeled nucleotides by various methods, including 3'-End Labeling with TdT.

Labeling MethodEnzyme(s)Typical SubstrateOutcomeRelative Efficiency with Modified dNTPs
3'-End Labeling Terminal deoxynucleotidyl Transferase (TdT) ssDNA, dsDNA (3'-OH) Addition of a tail of labeled dNTPs to the 3' end High
PCRTaq PolymeraseDNA template, primersAmplified DNA fragments with incorporated labeled dNTPsModerate to High
Nick TranslationDNase I / DNA Polymerase IdsDNAdsDNA probe with nicks and incorporated labeled dNTPsHigh
Primer ExtensionKlenow Fragment (3'-5' exo-)ssDNA template, primerLabeled ssDNA complementary to templateHigh
Reverse TranscriptionReverse TranscriptaseRNA template, primerLabeled cDNAModerate to High

Table based on general information for fluorescent nucleotide incorporation. jenabioscience.com

Advanced Applications of Sulfo Cyanine5.5 Dutp in Nucleic Acid Research and Imaging

Genomic and Transcriptomic Analysis Methodologies

The unique properties of Sulfo-Cyanine5.5 dUTP make it an invaluable reagent for various methods of genomic and transcriptomic analysis, allowing for precise and sensitive detection of nucleic acids.

Fluorescence in situ hybridization (FISH) is a powerful technique used to visualize specific DNA sequences within the context of the cell. nih.gov Probes labeled with fluorophores like Sulfo-Cyanine5.5 are hybridized to complementary sequences in fixed cells or tissues. frontiersin.org The intense and stable fluorescence of Sulfo-Cyanine5.5 allows for the clear identification and localization of genes and other genomic regions.

The use of multiply labeled probes, often with dyes like Cy3 and Cy5 (a class to which Sulfo-Cyanine5.5 belongs), can significantly enhance signal intensity in FISH experiments. nih.gov This is particularly advantageous for detecting low-copy number targets. Furthermore, the choice of fluorophore can influence the accessibility of the probe to its target sequence within the complex structure of chromatin. nih.gov

Key Features of this compound in FISH:

FeatureAdvantage
Far-Red Emission Minimizes background fluorescence from biological samples, leading to a higher signal-to-noise ratio. lumiprobe.comlumiprobe.com
High Photostability Allows for longer exposure times during imaging without significant signal loss. axispharm.com
Bright Fluorescence Enables the detection of even low-abundance nucleic acid sequences. axispharm.com
Efficient Enzymatic Incorporation The extended linker arm facilitates incorporation by DNA polymerases. lumiprobe.comlabscoop.com

DNA microarrays are a high-throughput technology used to measure the expression levels of thousands of genes simultaneously. researchgate.net In a typical microarray experiment, messenger RNA (mRNA) from a sample is reverse-transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye like this compound. nih.gov This labeled cDNA is then hybridized to a microarray chip containing thousands of known DNA sequences. The intensity of the fluorescence at each spot on the array corresponds to the expression level of the respective gene.

The use of multiple fluorescent dyes, such as Cy3 and Cy5, allows for the simultaneous analysis of two or more samples on the same microarray, enabling direct comparison of gene expression profiles. nih.gov High-throughput screening (HTS) assays also leverage fluorescently labeled nucleotides for rapid and large-scale analysis. springernature.com

Table of Dyes Commonly Used in Microarray Analysis:

DyeExcitation Max (nm)Emission Max (nm)Common Application
Cyanine (B1664457) 3 (Cy3)~550~570Two-color microarrays
Cyanine 5 (Cy5)~650~670Two-color microarrays
Sulfo-Cyanine5.5 ~675 ~694 Far-red channel for multiplexing axispharm.com
Alexa Fluor 488~495~519Multi-color experiments
Alexa Fluor 594~590~617Multi-color experiments

Quantitative Polymerase Chain Reaction (qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. While this compound is primarily used for labeling probes, the principles of fluorescence are central to qPCR. In probe-based qPCR, a fluorophore and a quencher are attached to a short oligonucleotide probe that is complementary to the target sequence. As the DNA is amplified, the probe is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence that is proportional to the amount of amplified DNA.

The development of portable and integrated microfluidic devices for nucleic acid detection often relies on real-time fluorescence detection. researchgate.netnih.gov These systems can perform sample preparation, amplification, and detection on a single chip, offering rapid and sensitive analysis. mdpi.com

Next-Generation Sequencing (NGS) has revolutionized genomics by enabling the rapid and cost-effective sequencing of entire genomes. A critical step in the NGS workflow is library preparation, which involves fragmenting the DNA and ligating adapters to the ends of the fragments. qiagen.comyoutube.com

Fluorescently labeled nucleotides play a key role in some NGS platforms, particularly in the sequencing-by-synthesis method. geneticeducation.co.in In this approach, as each nucleotide is incorporated into the growing DNA strand, a fluorescent signal is emitted and detected. The color of the fluorescence identifies the specific nucleotide that was added. geneticeducation.co.in While not all platforms use fluorescently labeled dNTPs directly for sequencing, fluorescent labels are crucial for the quality control and quantification of NGS libraries. youtube.com

Steps in a General NGS Library Preparation Workflow:

DNA Fragmentation: The DNA is broken into smaller, manageable fragments. youtube.com

End Repair and Adapter Ligation: The ends of the DNA fragments are repaired, and adapters containing known sequences are attached. frontlinegenomics.com

Size Selection: Fragments of a specific size range are selected. youtube.com

Library Amplification (optional): The library is amplified to create enough material for sequencing. qiagen.com

Quantification and Quality Control: The concentration and size distribution of the library are assessed, often using fluorescent methods. youtube.com

High-Resolution and Single-Molecule Imaging Studies

The exceptional brightness and photostability of this compound make it an ideal choice for advanced imaging techniques that require sensitive and robust fluorescent labels.

Single-Molecule Fluorescence Microscopy (SMFM) is a powerful technique that allows for the visualization and tracking of individual molecules in real time. By labeling nucleic acids with bright and photostable fluorophores like Sulfo-Cyanine5.5, researchers can study the dynamics of DNA and RNA at the single-molecule level. This has provided unprecedented insights into processes such as DNA replication, transcription, and repair.

The ability to observe individual molecules eliminates the averaging that occurs in bulk experiments, revealing a wealth of information about molecular heterogeneity and transient intermediates. The far-red emission of Sulfo-Cyanine5.5 is particularly advantageous for SMFM studies in cellular environments, as it minimizes autofluorescence from the cell.

Super-Resolution Microscopy (e.g., STORM, PALM, STED) Applications with this compound

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the maximal resolution to approximately 200 nm. ibidi.com Super-resolution microscopy techniques bypass this limitation, enabling visualization of subcellular structures with near-molecular resolution, down to 5–20 nm. ibidi.com this compound is well-suited for these methods due to the photophysical properties of the cyanine dye label.

Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the stochastic activation and subsequent localization of single fluorescent molecules. researchgate.netaxiomoptics.com Cyanine dyes, such as Cy5, can be induced to photoswitch between a fluorescent "on" state and a non-fluorescent "dark" state, a fundamental requirement for STORM. axiomoptics.combitesizebio.com By enzymatically incorporating this compound into DNA, researchers can achieve the high-density labeling required to reconstruct detailed images of nucleic acid structures. The far-red emission of Sulfo-Cy5.5 is also advantageous as it minimizes background autofluorescence from biological samples. lumiprobe.com

Stimulated Emission Depletion (STED) microscopy, another super-resolution technique, achieves sub-diffraction resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area of fluorescence emission. researchgate.netnih.gov The high photostability and bright emission of the Sulfo-Cy5.5 fluorophore make it a robust probe for STED imaging, capable of withstanding the high laser intensities required without rapid photobleaching.

Microscopy TechniqueTypical ResolutionPrincipleRole of this compound
Confocal Microscopy~200 nmPinhole to reject out-of-focus lightProvides bright, stable signal for standard imaging.
STED~50 nm nih.govSelective de-excitation of fluorophoresHigh photostability allows it to withstand depletion laser.
STORM/PALM~20 nm nih.govStochastic activation and localization of single moleculesEnables dense labeling and photoswitching capabilities of the cyanine dye.

Investigations into Live-Cell Nucleic Acid Dynamics through Fluorescent Labeling

Understanding the dynamic behavior of nucleic acids within living cells is crucial for deciphering their biological functions. This compound can be introduced into cells for enzymatic incorporation into newly synthesized DNA by cellular polymerases. broadpharm.combroadpharm.com This process effectively tags the DNA with a bright, stable fluorescent marker, allowing for real-time tracking of nucleic acid localization and transport.

The use of a far-red dye like Sulfo-Cy5.5 is particularly beneficial for live-cell imaging because longer wavelength light is less phototoxic to cells and penetrates deeper into tissues with less scattering. axispharm.com This enables longer observation times with minimal damage to the biological sample. Researchers can thus monitor processes such as DNA replication, chromosome segregation during mitosis, and the response of genomic DNA to damage or other cellular stimuli in real time.

Intermolecular Interaction and Structural Probing Techniques

The ability to label nucleic acids specifically with this compound provides a powerful method for studying their interactions with other molecules and for probing their complex three-dimensional structures.

Förster Resonance Energy Transfer (FRET) Applications for Nucleic Acid Structure and Dynamics

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that occurs when two fluorophores, a "donor" and an "acceptor," are in close proximity (typically 1-10 nm). rsc.org Energy is transferred non-radiatively from the excited donor to the acceptor, and the efficiency of this transfer is highly dependent on the distance between the two dyes. mdpi.com This principle makes FRET a "molecular ruler" for studying conformational changes and intermolecular distances in biomolecules. nih.gov

Sulfo-Cyanine5.5, with its strong absorption in the far-red region of the spectrum, can serve as an excellent acceptor in FRET pairs with donor dyes like Cy3. By incorporating this compound into one DNA strand and a donor-labeled nucleotide into another, researchers can measure the distance between specific points on the nucleic acid. This approach is used to:

Monitor the hybridization and melting of DNA duplexes. nih.gov

Detect specific nucleic acid sequences.

Study the folding and unfolding of complex DNA structures like G-quadruplexes. nih.gov

Observe dynamic conformational changes in nucleic acids in response to binding events or environmental changes. mdpi.com

Fluorophore PropertySulfo-Cyanine5.5Significance for FRET
Excitation Maximum~675-684 nm broadpharm.comaxispharm.comMust overlap with the donor's emission spectrum.
Emission Maximum~694-710 nm broadpharm.comaxispharm.comServes as the measured FRET signal.
Role in FRET PairTypically AcceptorAccepts energy from a shorter-wavelength donor (e.g., Cy3).

Elucidation of Nucleic Acid-Protein Interactions Using this compound-Labeled Probes

Interactions between nucleic acids and proteins are fundamental to nearly all cellular processes, including gene expression, DNA replication, and repair. DNA probes enzymatically labeled with this compound are critical tools for studying these interactions. nih.govnih.gov The bright fluorescence of the label allows for highly sensitive detection of binding events.

One common technique is the Electrophoretic Mobility Shift Assay (EMSA), where a fluorescently labeled DNA probe is incubated with a protein of interest. If the protein binds to the DNA, the resulting complex will migrate more slowly through a gel than the unbound DNA, causing a "shift" in the band's position that can be easily visualized by fluorescence imaging. The high intensity of Sulfo-Cy5.5 allows for the detection of very small amounts of protein-DNA complexes. Recently, methods like protein-induced fluorescence enhancement (PIFE) have also been developed, where the binding of an unlabeled protein near a cyanine dye on DNA can increase the dye's brightness, providing another way to detect interactions. biorxiv.org

Research and Development of Nucleic Acid-Based Biosensors and Aptamer Technologies

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.govnsf.gov Because of these properties, they are often used as recognition elements in biosensors. nsf.govbonhamlab.com

Incorporating this compound into aptamer sequences allows for the creation of fluorescent biosensors. In a common design, the aptamer is also paired with a quencher molecule. In the absence of the target, the aptamer is in a conformation that brings the Sulfo-Cy5.5 dye close to the quencher, suppressing its fluorescence. When the target molecule is introduced, the aptamer binds to it, undergoing a conformational change that separates the dye from the quencher, restoring fluorescence and generating a detectable signal. researchgate.net The high quantum yield of Sulfo-Cy5.5 in these systems enables the development of highly sensitive assays for detecting a wide range of targets, from small molecules to proteins. nih.govnih.gov

Theoretical and Methodological Considerations for Sulfo Cyanine5.5 Dutp Based Assays

Photophysical Behavior and Its Strategic Implications for Experimental Design

The performance of Sulfo-Cyanine5.5 dUTP in fluorescence-based assays is dictated by its interaction with light and its local environment. Key photophysical parameters directly influence experimental sensitivity, duration, and the quality of the resulting data.

This compound is characterized by its absorption and emission in the far-red region of the electromagnetic spectrum. axispharm.commedchemexpress.comlumiprobe.combroadpharm.commedchemexpress.com This is particularly advantageous for biological imaging as endogenous cellular components produce minimal background fluorescence in this range, leading to a significantly improved signal-to-noise ratio. lumiprobe.comlabscoop.com The dye's sulfonate groups enhance its water solubility, making it well-suited for use in aqueous biological buffers without the need for organic co-solvents. axispharm.comaatbio.com

The precise excitation and emission maxima can exhibit slight variations depending on the measurement conditions and local environment. However, they are consistently located in the far-red spectrum, as detailed in the table below.

Excitation Maximum (nm)Emission Maximum (nm)Source
~675~694 axispharm.com
684710 broadpharm.com
673691 antibodies.com
673707 broadpharm.com

This interactive table summarizes the reported spectral properties of Sulfo-Cyanine5.5 and its conjugates.

A critical attribute of any fluorophore used in imaging is its photostability—the ability to withstand repeated cycles of excitation without undergoing photochemical destruction. Sulfo-Cyanine5.5 is known for its high photostability, a characteristic that permits extended or time-lapse imaging experiments. axispharm.comlumiprobe.com

Photobleaching, the irreversible loss of fluorescence, is a primary limitation in long-term imaging. It is often caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species that destroy the dye. keyence.com Several strategies can be employed to mitigate this effect:

Antifade Reagents: The use of commercially available mounting media or buffer additives containing antifade reagents can protect fluorophores from photobleaching. keyence.comthermofisher.comemsdiasum.com These reagents work by quenching triplet states or scavenging reactive oxygen species. nih.gov

Oxygen Scavenging: Reducing the concentration of dissolved oxygen in the imaging buffer can significantly decrease the rate of photobleaching. keyence.comnih.gov This is often achieved using enzymatic systems like glucose oxidase and catalase. keyence.com

Illumination Optimization: Minimizing the sample's exposure to high-intensity excitation light is a straightforward and effective mitigation technique. thermofisher.com This can be accomplished by using the lowest possible laser power, reducing exposure times, and employing neutral density filters to attenuate the light source. keyence.comthermofisher.com

Fluorophore Engineering: Research into cyanine (B1664457) dye structures has shown that modifications, such as adding electron-withdrawing groups, can intrinsically enhance photostability. nih.govrsc.orgresearchgate.net While this applies to the dye synthesis level, it underscores the chemical basis of photostability.

The sensitivity of an assay using this compound is directly related to the brightness of the fluorophore. Brightness is a product of two key properties: the molar extinction coefficient (a measure of how efficiently the molecule absorbs light) and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed). aatbio.com

Sulfo-Cyanine5.5 possesses a high molar extinction coefficient (ε ≈ 235,000 M⁻¹cm⁻¹) and a good quantum yield, resulting in a bright fluorescent signal. antibodies.comlumiprobe.com A high quantum yield is crucial for detecting low-abundance targets, as it ensures that a large fraction of the absorbed light is converted into a detectable fluorescent signal. axispharm.com The combination of high brightness and emission in a low-background spectral region makes this compound a highly sensitive reagent for nucleic acid detection. lumiprobe.comlabscoop.com

Influence of Fluorophore Conjugation on Enzymatic Performance and Nucleic Acid Integrity

The covalent attachment of a bulky molecule like Sulfo-Cyanine5.5 to a dUTP substrate can potentially interfere with the enzymatic processes of DNA synthesis and alter the structural properties of the resulting labeled DNA.

This compound is designed to be a substrate for DNA polymerases, enabling its direct incorporation into a growing DNA strand. lumiprobe.comnih.gov The efficiency of this incorporation is highly dependent on the linker arm that connects the Sulfo-Cyanine5.5 dye to the C5 position of the uridine (B1682114) base. tandfonline.comresearchgate.netscispace.com

Research has consistently shown that longer linker arms increase the efficiency of incorporation by various DNA polymerases, including Taq polymerase. researchgate.netnih.govlumiprobe.com For instance, this compound often features an extended amino-11-linker, which provides a significant advantage over nucleotides with dyes attached via shorter aminoallyl linkers. lumiprobe.comlabscoop.com This extended, flexible spacer increases the distance between the bulky fluorophore and the nucleotide, reducing steric clashes with the active site of the DNA polymerase. researchgate.netnih.gov This allows the enzyme to recognize and incorporate the modified nucleotide more efficiently, leading to higher yields of labeled DNA probes. researchgate.netnih.gov The choice of polymerase is also a critical factor, as different polymerases exhibit varying tolerances for bulky substrates. tandfonline.comresearchgate.net

The incorporation of a large dye into a DNA molecule can cause steric hindrance and potentially disrupt its normal structure and function, for example, by interfering with hybridization or protein binding. The primary strategy to mitigate this is the use of a long, flexible linker, as discussed above. thermofisher.com This spacer physically separates the dye from the DNA backbone, allowing the nucleic acid to maintain a more natural conformation. researchgate.netnih.gov

The inherent properties of the Sulfo-Cyanine5.5 dye also play a role. The sulfonate groups that confer water solubility also reduce the tendency of the dye molecules to aggregate, which is important when multiple labeled nucleotides are incorporated in close proximity. aatbio.com While the large size of the dye can be a source of steric hindrance, it can also be leveraged; in some sequencing-by-synthesis applications, the steric bulk of a dye-labeled nucleotide can act as a temporary terminator, preventing further incorporation until the dye is cleaved. rsc.orgnih.gov However, for standard labeling applications, the goal is to minimize such perturbations, primarily through optimized linker chemistry. thermofisher.com The interaction between the dye and the DNA bases can also influence fluorescence; for example, proximity to guanosine (B1672433) residues has been shown to affect the fluorescence intensity of other dyes. oup.com

Advanced Data Analysis and Interpretation in Fluorescent Labeling Studies

Advanced data analysis in studies utilizing this compound is crucial for ensuring the accuracy and reliability of experimental outcomes. Proper interpretation requires a multi-faceted approach, encompassing the quantitative evaluation of labeling, the mitigation of signal-interfering artifacts, and a theoretical understanding of the molecular interactions at play.

Quantitative Assessment of Labeling Efficiency and Degree of Incorporation

The quantitative assessment of labeling efficiency is fundamental to the reproducibility and interpretation of assays using enzymatically incorporated this compound. The goal is to determine the Degree of Labeling (DOL), which represents the average number of dye molecules incorporated per nucleic acid molecule or a specific number of bases.

A primary and widely used method for determining the DOL of labeled nucleic acids is absorption spectroscopy, based on the Beer-Lambert law. arizona.edu This calculation requires measuring the absorbance of the purified conjugate at two key wavelengths: one at the absorption maximum of the protein or nucleic acid (typically 260 nm for DNA) and the other at the absorption maximum of the Sulfo-Cyanine5.5 dye (~675 nm). axispharm.com

The concentration of the incorporated dye and the nucleic acid can be calculated, but a correction is necessary because the fluorescent dye also absorbs light at 260 nm. The corrected absorbance for the nucleic acid is determined by subtracting the contribution of the dye's absorbance at that wavelength. arizona.edu

The formula for calculating the DOL for a dye-DNA conjugate is as follows:

DOL = (A_max × ε_DNA) / ((A_260 - A_max × CF_260) × ε_dye)

Where:

A_max is the absorbance of the conjugate at the absorption maximum of Sulfo-Cyanine5.5 (~675 nm).

A_260 is the absorbance of the conjugate at 260 nm.

ε_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 at its λ_max.

ε_DNA is the molar extinction coefficient of the DNA.

CF_260 is the correction factor, calculated as the ratio of the dye's absorbance at 260 nm to its absorbance at its λ_max (A_260 / A_max). arizona.edu

Optimal labeling conditions for cyanine dye-dUTP analogs have been found to yield probes with a density of 20-40 dyes per kilobase, a range that provides strong signal without significant quenching. nih.govnih.gov However, the ideal DOL can be application-specific. Over-labeling may lead to fluorescence quenching and can potentially interfere with the biological activity of the nucleic acid, while under-labeling results in a weak signal and reduced sensitivity. thermofisher.com Therefore, it is often necessary to optimize the ratio of this compound to unlabeled dNTPs in the enzymatic reaction. medchemexpress.com

Table 1: Parameters for Calculating Degree of Labeling (DOL)

ParameterSymbolDescriptionTypical Value/Note
Maximum Absorbance (Dye)AmaxAbsorbance of the conjugate at the dye's λmax.Measured for Sulfo-Cyanine5.5 at ~675 nm. axispharm.com
Absorbance (Nucleic Acid)A260Absorbance of the conjugate at the nucleic acid's λmax.Measured at 260 nm for DNA.
Molar Extinction Coefficient (Dye)εdyeA measure of how strongly the dye absorbs light at a given wavelength.Provided by the manufacturer.
Molar Extinction Coefficient (Nucleic Acid)εDNADependent on the length and sequence of the DNA.~0.020 (µg/mL)-1 cm-1 for dsDNA at 260 nm.
Correction FactorCF260Accounts for the dye's absorbance at 260 nm.Calculated as (A260 of dye) / (Amax of dye).

Methodologies for Background Signal Reduction and Control of Non-Specific Interactions

High background fluorescence can obscure the specific signal, leading to poor signal-to-noise ratios and compromising image quality and data interpretation. biotium.com This background can originate from several sources, including unbound fluorescent nucleotides and non-specific binding of the labeled probe to cellular components or surfaces. thermofisher.com

Several strategies are employed to minimize background and control non-specific interactions:

Washing and Purification: The most direct method to reduce background from unbound fluorophores is to perform thorough washing steps after the labeling reaction and before analysis. thermofisher.com Techniques like gel filtration or dialysis are effective in separating the labeled nucleic acid probe from unincorporated this compound. thermofisher.com

Optimization of Probe Concentration: Using the lowest effective concentration of the labeled probe can significantly reduce non-specific binding and background signal. Titration experiments are recommended to determine the optimal concentration that provides a robust specific signal with minimal background. thermofisher.com

Blocking Agents: Before applying the labeled probe, treating the sample with a blocking solution can prevent non-specific binding. Common blocking agents include bovine serum albumin (BSA) and normal sera, which occupy potential non-specific binding sites. genetargetsolutions.com.au

Addressing Hydrophobic Interactions: Studies have shown that cyanine dyes can non-specifically bind to cell surfaces through hydrophobic interactions. nih.gov The inclusion of detergents or organic solvents in wash buffers can help disrupt these interactions, though care must be taken to not compromise the integrity of the biological sample. nih.gov The sulfonate groups on Sulfo-Cyanine5.5 enhance its water solubility, which can help mitigate some non-specific hydrophobic binding compared to non-sulfonated cyanine dyes. axispharm.com

Use of Quenchers: In some advanced applications, a quencher molecule can be introduced to specifically reduce the fluorescence of non-specifically bound or excess probes, thereby enhancing the signal-to-background ratio. nih.gov

Table 2: Strategies for Background Reduction in Fluorescence Assays

MethodologyPrinciple of ActionApplication Notes
Post-Labeling PurificationRemoves unincorporated this compound.Essential first step; methods include spin columns, gel filtration, and precipitation. thermofisher.com
Stringent WashingRemoves unbound and weakly bound probes from the sample.Involves multiple washes with buffered saline solutions (e.g., PBS). thermofisher.com
Use of Blocking AgentsSaturates non-specific binding sites on the substrate or within the cell.Commonly uses BSA, normal serum, or commercial blocking buffers. biotium.comgenetargetsolutions.com.au
Probe Concentration OptimizationMinimizes the amount of available probe for non-specific interactions.Requires empirical testing to find the optimal balance of signal and background. thermofisher.com
Modification of Buffer CompositionDisrupts non-specific electrostatic or hydrophobic interactions.May involve adjusting salt concentration or adding non-ionic detergents. nih.gov

Application of Computational Modeling and Molecular Dynamics in Dye-Nucleic Acid Interaction Analysis

Understanding the interaction between the Sulfo-Cyanine5.5 fluorophore and the nucleic acid it is attached to is critical, as the dye can influence the structure, stability, and function of the DNA. Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating these interactions at an atomic level. nih.gov

These computational approaches provide insights that are often difficult to obtain through experimental methods alone. semanticscholar.org MD simulations can model the dynamic behavior of the dye-labeled DNA over time, revealing how the dye orients itself relative to the DNA helix and how it affects the local DNA conformation. nih.govrsc.org

Key findings from computational studies on cyanine dye-DNA interactions include:

Binding Modes: Cyanine dyes can interact with DNA through several modes, primarily groove binding and intercalation (insertion between base pairs). semanticscholar.org Molecular docking and MD simulations can predict the most energetically favorable binding mode for a given dye structure. biopolymers.org.ua For many cyanine dyes, non-covalent groove binding is the preferred mode of interaction. semanticscholar.org

Influence on DNA Structure: The attachment of a bulky fluorophore like Sulfo-Cyanine5.5 via a linker can perturb the local DNA structure. MD simulations have shown that fluorophore labeling can stabilize more compact single-stranded DNA conformations. nih.govresearchgate.net

Dye-Dye and Dye-DNA Interactions: In applications with high labeling densities, MD simulations can predict dye-dye stacking configurations and calculate inter-dye distances. nih.govnih.gov This is crucial for understanding and predicting phenomena like self-quenching or Förster Resonance Energy Transfer (FRET).

Parameterization: Accurate simulations rely on well-defined parameters for the fluorescent dyes. Efforts have been made to develop force fields, such as the AMBER-DYES library, that are compatible with standard nucleic acid force fields, enabling realistic simulations of dye-DNA conjugates. nih.gov

By providing a detailed picture of the dye's behavior when tethered to DNA, computational modeling helps in the rational design of fluorescent probes and in the accurate interpretation of experimental data where the dye's influence might be a confounding factor. semanticscholar.org

Challenges, Current Limitations, and Future Research Trajectories for Sulfo Cyanine5.5 Dutp

Addressing Methodological Challenges in Fluorescent Labeling and Detection

Strategies for Enhancing Signal-to-Noise Ratio in Complex Biological Samples

A primary advantage of Sulfo-Cyanine5.5 dUTP is its emission in the far-red spectrum, a region with minimal background fluorescence from biological sources. lumiprobe.com This intrinsic property contributes to a favorable signal-to-noise ratio, which is crucial for high-contrast imaging and accurate detection in applications like fluorescence microscopy and in vivo imaging. axispharm.com The extended amino-11-linker of this compound also offers a better alternative to aminoallyl-derived triphosphates, potentially improving incorporation and signal strength. lumiprobe.com

Future optimizations aimed at further enhancing the signal-to-noise ratio could significantly increase the sensitivity of detection methods. researchgate.net One strategy involves the development of novel DNA probes labeled with Sulfo-Cyanine5.5, which has been explored for applications like nucleic acid blot hybridization.

Mitigation of Fluorescence Quenching Phenomena at Elevated Labeling Densities

A significant challenge with many cyanine (B1664457) dyes is aggregation-caused quenching (ACQ), where the fluorescence intensity decreases at high labeling densities. researchgate.net The presence of sulfo groups in this compound is designed to enhance water solubility and prevent aggregation, thereby mitigating self-quenching in aqueous environments. researchgate.net

However, the potential for quenching still exists. For instance, the phosphine (B1218219) TCEP (tris(2-carboxyethyl)phosphine), a common reducing agent, has been shown to quench the fluorescence of Cy5 and related dyes through a reversible 1,4-addition to the polymethine bridge. nih.gov While this can be exploited for specific applications like super-resolution imaging, it highlights a potential for unintended signal loss. nih.gov Research into the photophysical properties of cyanine dyes when covalently linked to DNA reveals that the microenvironment significantly impacts fluorescence quantum yields. For example, the fluorescence quantum yield of Cy3, a related cyanine dye, decreases when annealed to form duplex DNA compared to single-stranded DNA. researchgate.net This suggests that the local environment of the incorporated this compound within a DNA structure can influence its brightness.

Comparative Performance Analysis with Alternative Fluorescent Nucleotide Analogs

The selection of a fluorescent nucleotide is critical for the success of an experiment. This compound's performance is best understood in comparison to other available dyes.

Advantages and Disadvantages of this compound Relative to Other Cyanine Dyes (e.g., Sulfo-Cy3 dUTP, Cy5 dUTP)

This compound belongs to the cyanine dye family, which is known for high photostability and bright fluorescence. axispharm.com Its key advantages lie in its far-red emission, which minimizes background from biological samples, and its enhanced water solubility due to sulfonate groups. lumiprobe.comaxispharm.com

FeatureThis compoundSulfo-Cy3 dUTPCy5 dUTP
Emission Maximum ~691-710 nm broadpharm.com~568 nm glpbio.com~662 nm medchemexpress.com
Key Advantage Far-red emission, low background fluorescence. lumiprobe.comHigh incorporation efficiency in some enzymatic reactions. researchgate.netWell-established dye with numerous applications. nih.gov
Key Disadvantage Potential for lower incorporation efficiency compared to smaller dyes in certain polymerase reactions. researchgate.netEmission in a more crowded spectral region, potential for higher background.Can be prone to quenching at high densities. nih.gov
Water Solubility High, due to sulfonate groups. axispharm.comHigh, due to sulfonate groups.Lower than sulfonated versions, can aggregate. nih.gov

A study investigating the incorporation of various modified dUTPs by phi29 DNA polymerase found that Sulfo-Cy3-dUTP demonstrated the highest incorporation effectiveness. researchgate.net This suggests that for certain enzymatic labeling methods, the smaller size and structural properties of Sulfo-Cy3 may be more favorable than those of the bulkier Sulfo-Cyanine5.5. researchgate.netresearchgate.net

The addition of sulfonates to the Cyanine 5 core has been shown to significantly improve labeling efficiencies and mitigate issues with nanoparticle size increases in DNA labeling strategies. nih.gov The longer linker arm in molecules like Sulfo-Cyanine5 dUTP can also increase the efficiency of its incorporation by polymerases compared to direct dye modifications of aminoallyl dUTP. lumiprobe.com

Evaluation Against Non-Cyanine Fluorescent Probes in Specific Research Applications

When compared to non-cyanine fluorescent probes, the choice depends heavily on the specific application. For instance, in rolling circle amplification (RCA), a study compared Sulfo-Cyanine dUTPs with BDP-FL-dUTP, a non-cyanine dye. researchgate.net The results indicated that the properties of the fluorophore affect the reaction yield and incorporation efficiency. researchgate.net

Probe TypeAdvantagesDisadvantages
This compound Far-red emission reduces background; high photostability. lumiprobe.comaxispharm.comCan be bulky, potentially affecting enzyme efficiency. researchgate.net
Non-Cyanine Probes (e.g., BDP-FL-dUTP) Can be smaller and less hydrophobic, potentially leading to better incorporation. researchgate.netMay have lower quantum yields or emit in less favorable spectral regions.

The hydrophobicity of the dye is a critical factor. BDP-FL is noted as a small but hydrophobic fluorescent dye. researchgate.net In contrast, the sulfonate groups on this compound make it highly hydrophilic. medchemexpress.com This can be advantageous in aqueous biological environments, preventing aggregation and improving performance in assays. axispharm.com

Emerging Technologies and Future Directions in this compound Research

The continuous development of fluorescence-based technologies opens new avenues for the application and improvement of this compound. Its role in super-resolution microscopy is a significant area of innovation, allowing researchers to visualize cellular structures beyond the diffraction limit of light. pubcompare.ai

Future research is likely to focus on several key areas:

Development of novel polymerase enzymes: Engineering DNA polymerases that can more efficiently incorporate bulky fluorescent nucleotides like this compound would significantly enhance its utility in techniques like PCR and RCA. researchgate.net

Advanced probe design: Creating new molecular constructs that further optimize the photophysical properties of Sulfo-Cyanine5.5, such as increasing quantum yield and minimizing quenching, will be crucial.

Expansion of multiplexing capabilities: Combining this compound with other spectrally distinct fluorescent nucleotides will enable more complex multi-target analyses in a single experiment.

The investigation into the synthesis and substrate properties of various dye-labeled dUTP derivatives continues to be an active area of research, aiming to improve the efficiency of nucleotide incorporation in various polymerase-based applications. acs.org

Integration with Microfluidic Systems for Enhanced High-Throughput Nucleic Acid Analysis

The integration of this compound into microfluidic systems presents a significant opportunity for advancing high-throughput nucleic acid analysis. Microfluidic platforms, which manipulate minute fluid volumes in channels with micrometer dimensions, offer advantages in automation, speed, and reduced reagent consumption. encyclopedia.pubmdpi.com The combination of fluorescently labeled nucleotides with techniques like droplet-based microfluidics, where individual reactions occur in nanoliter-volume aqueous droplets, is a key area of development for screening and selection at an unprecedented scale. nih.govpnas.org

A primary challenge in this integration is optimizing the enzymatic incorporation of bulky, dye-labeled dUTPs within the unique environment of a microfluidic chip. The efficiency of DNA polymerases can be affected by the large fluorophore attached to the nucleotide, potentially leading to lower yields or shorter product lengths in amplification reactions like PCR or rolling circle amplification (RCA). nih.govresearchgate.netresearchgate.net Research has shown that while direct incorporation of fluorescently labeled dUTPs is feasible, the reaction can be inhibited compared to using natural dNTPs. researchgate.net However, this compound is designed with an extended amino-11-linker arm, which helps to increase the efficiency of its incorporation by common polymerases, a feature that is particularly advantageous in the confined reaction volumes of microfluidic devices. lumiprobe.com

Future research is aimed at developing and optimizing microfluidic-based amplification and sequencing strategies that leverage far-red fluorescent nucleotides. This includes the design of microfluidic chips that facilitate techniques like exponential rolling circle amplification (eRCA) for highly sensitive miRNA detection directly from biological samples. nih.gov Such systems can integrate nucleic acid capture, amplification, and detection into a single, automated workflow. nih.gov The use of this compound in these platforms is attractive due to its far-red emission, which minimizes background fluorescence from the device materials (e.g., PDMS) and biological samples, thereby enhancing signal-to-noise ratios in high-throughput screening applications. lumiprobe.com The trajectory points toward the development of fully integrated "sample-to-answer" microfluidic systems for applications ranging from point-of-care diagnostics to large-scale genomic analysis, where the robust fluorescence of this compound can enable sensitive and reliable quantification. google.comgoogle.com

Development of Novel Approaches for Multiplexed Detection and Advanced Imaging

The spectral properties of this compound are a cornerstone for the development of novel detection and imaging methodologies. Emitting in the far-red region of the spectrum, the dye offers a significant advantage by operating in a window where background autofluorescence from cells and tissues is minimal, leading to a high signal-to-noise ratio. lumiprobe.com This characteristic is crucial for high-contrast imaging of cellular structures and for in vivo studies where deep tissue penetration and low background are required. axispharm.com

A key limitation in molecular diagnostics and cell biology is the ability to detect multiple targets simultaneously (multiplexing). The development of spectrally distinct fluorescent labels is essential to overcoming this hurdle. This compound, when used in combination with other dye-labeled nucleotides like Sulfo-Cyanine3-dUTP (green-yellow emission) or Cy5-dUTP (red emission), enables multicolor analysis. revvity.comapexbt.com This approach has been successfully applied in fluorescence in situ hybridization (FISH) to visualize multiple specific DNA sequences within a single experiment, making multisequence analysis a more powerful and practical tool. apexbt.comabpbio.com Future research focuses on expanding the palette of available fluorescent nucleotides and creating dual-colored probes from a single labeling reaction to generate unique fluorescent signatures for even higher levels of multiplexing. oup.com

Advanced imaging techniques also benefit from the direct enzymatic incorporation of this compound into nucleic acid probes. One promising area is the use of Rolling Circle Amplification (RCA) to generate extremely long, single-stranded DNA molecules with a high density of incorporated fluorophores. nih.govresearchgate.net This method results in a massive amplification of the fluorescent signal from a single target molecule, enabling the detection of low-abundance nucleic acids. nih.govresearchgate.net A study comparing various fluorescently labeled dUTPs in RCA reactions with phi29 DNA polymerase highlighted the potential for such analogs in sensitive detection. nih.govresearchgate.net

Table 1: Spectral Properties of Sulfo-Cyanine5.5

This table outlines the key spectral characteristics of the Sulfo-Cyanine5.5 fluorophore, which are critical for its application in advanced fluorescence imaging and detection.

PropertyValueSource(s)
Excitation Maximum~673-675 nm broadpharm.comaxispharm.com
Emission Maximum~691-694 nm broadpharm.comaxispharm.com
Molar Extinction Coefficient211,000 L⋅mol⁻¹⋅cm⁻¹ broadpharm.comlunanano.ca
Fluorescence Quantum Yield0.21 broadpharm.comlunanano.ca

Potential Contributions to Synthetic Biology, Nanobiotechnology, and Bioengineering Research

The ability to enzymatically synthesize fluorescently labeled DNA makes this compound a valuable tool for emerging fields like synthetic biology, nanobiotechnology, and bioengineering. These disciplines often rely on the construction, manipulation, and visualization of custom nucleic acid structures.

In nanobiotechnology, there is significant interest in using DNA as a programmable material for the self-assembly of nanoscale structures and devices. The long, repetitive, single-stranded DNA molecules produced by Rolling Circle Amplification (RCA) are particularly attractive as templates or scaffolds for the periodic assembly of nanoparticles and other molecular components. nih.govresearchgate.net By incorporating this compound during RCA, these DNA nanostructures can be fluorescently labeled, allowing for their visualization and characterization. This direct labeling is a powerful tool for quality control and for studying the dynamics of DNA-based nano-assemblies.

For synthetic biology, which involves the design and construction of new biological parts, devices, and systems, the verification of synthesized DNA constructs is a critical step. This compound can be used in PCR or other amplification methods to label newly synthesized DNA fragments. This allows for their easy detection and quantification, and for confirmation that a synthetic gene or circuit has been correctly assembled. The development of clickable nucleotide analogs, which can be incorporated into DNA and then tagged with a fluorophore in a secondary reaction, offers even greater versatility for labeling and modifying synthetic DNA constructs for various bioengineering applications. oup.com

Future research will likely focus on leveraging the properties of this compound to create more complex and functional bio-hybrid materials. This could include the development of fluorescent DNA-based sensors, targeted drug delivery vehicles where the DNA scaffold is labeled for imaging and tracking, and the construction of DNA-based molecular motors and machines whose components can be visualized in real-time. The ability to efficiently produce long, fluorescently labeled DNA strands provides a fundamental building block for these advanced bioengineering endeavors. chalmers.se

Table 2: Investigated Modified dUTPs in Rolling Circle Amplification (RCA)

This table summarizes findings from a study that investigated the incorporation of various modified dUTPs, including this compound, by phi29 DNA polymerase during RCA. This data is crucial for understanding the limitations and potential of different fluorescent labels in amplification-based detection and synthesis.

Modified dUTPKey FindingSource(s)
sulfo-cyanine3-dUTPDemonstrated the highest incorporation effectiveness (4–9 labels per 1000 nucleotides). nih.govresearchgate.netresearchgate.net
sulfo-cyanine5-dUTPInvestigated for effect of fluorophore properties on reaction yield. nih.govresearchgate.netresearchgate.net
sulfo-cyanine5.5-dUTP Investigated for effect of fluorophore properties on reaction yield. nih.govresearchgate.netresearchgate.net
BDP-FL-dUTPInvestigated for effect of fluorophore properties on reaction yield. nih.govresearchgate.netresearchgate.net
amino-11-dUTPInvestigated for effect of fluorophore properties on reaction yield. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize fluorescence detection of Sulfo-Cyanine5.5 dUTP in nucleic acid labeling experiments?

  • Methodological Answer : To maximize fluorescence intensity, ensure excitation/emission wavelengths are set to ~680 nm and ~710 nm, respectively, based on Cyanine5.5's spectral profile . Dissolve the compound in anhydrous DMSO or PBS (pH 7.4) to avoid aggregation, and titrate the dUTP:dNTP ratio (e.g., 1:10–1:20) during enzymatic incorporation to balance labeling efficiency and polymerase activity . For live-cell imaging, use a 0.1–1 µM working concentration to minimize cytotoxicity, and validate signal specificity with unlabeled controls .

Q. What experimental design considerations are critical for incorporating this compound into PCR-based assays?

  • Methodological Answer : Use a dUTP:dTTP ratio of 175:25 µM to maintain amplification efficiency while minimizing nonspecific fluorescence . Pre-treat reactions with uracil-DNA glycosylase (UNG) to degrade carryover contamination from prior PCR products . Post-amplification, quantify fluorescence using a plate reader calibrated for near-infrared (NIR) detection, and normalize signals against a reference dye (e.g., ROX) to correct for well-to-well variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic incorporation efficiency of this compound across different polymerase systems?

  • Methodological Answer : Discrepancies often arise from steric hindrance caused by the bulky Cyanine5.5 group. Conduct comparative assays with thermostable polymerases (e.g., Taq vs. Pfu), as Pfu’s proofreading activity may exclude labeled dUTP due to tighter substrate specificity . Supplement reactions with 1–2 mM MgCl₂ to enhance polymerase processivity, and validate incorporation via gel electrophoresis with SYBR Gold post-staining to confirm co-localization of fluorescence and DNA bands . If inhibition persists, pre-incubate the polymerase with this compound for 10 minutes to acclimate the enzyme .

Q. What strategies mitigate photobleaching and solubility limitations of this compound in long-term live-cell imaging?

  • Methodological Answer : Photostability can be improved by using an oxygen-scavenging system (e.g., 100 mM mercaptoethylamine + glucose oxidase) to reduce reactive oxygen species generation . For solubility, prepare stock solutions in 50% DMSO followed by gradual dilution into imaging buffer (≤5% DMSO final) to prevent precipitation . For longitudinal studies, employ pulsed laser illumination (e.g., 1-second intervals) and confirm cellular viability via propidium iodide exclusion assays .

Data Analysis and Interpretation

Q. How should researchers analyze fluorescence signal heterogeneity in single-molecule sequencing using this compound?

  • Methodological Answer : Use threshold-based segmentation to distinguish true incorporation events from background noise. Apply a rolling-ball algorithm to subtract autofluorescence, and normalize signals using a reference channel (e.g., Cy3-labeled primers) . For kinetic analysis, plot fluorescence intensity over time and fit curves to a Poisson distribution to quantify incorporation rates. Replicate experiments ≥3 times to account for stochastic variability .

Q. What controls are essential to validate specificity in fluorescence in situ hybridization (FISH) with this compound?

  • Methodological Answer : Include:

  • Negative Control : Hybridize with scramble probes labeled with this compound.
  • Competition Control : Pre-incubate samples with 10× excess unlabeled dUTP to block binding sites.
  • Enzyme Control : Treat samples with DNase I to confirm signal loss, ensuring fluorescence is DNA-dependent .

Troubleshooting and Optimization

Q. Why might this compound exhibit reduced fluorescence in low-pH environments, and how can this be addressed?

  • Methodological Answer : The sulfonate groups on Cyanine5.5 are pH-sensitive, with protonation occurring below pH 5.5, leading to fluorescence quenching . For acidic conditions (e.g., lysosomal tracking), buffer samples with 25 mM HEPES (pH 7.4) or use a ratiometric dye pair (e.g., Cyanine5.5 with pH-insensitive Alexa Fluor 647) to correct for artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.